molecular formula C17H21N3O4 B6058634 1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate

1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate

Cat. No.: B6058634
M. Wt: 331.4 g/mol
InChI Key: JSNNIQGOINFBHA-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate is a complex organic compound featuring a pyrazoline moiety. Pyrazolines are known for their broad-spectrum utility in various fields, including pharmaceuticals, agriculture, and industry . This compound is of particular interest due to its potential pharmacological activities and its role as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate typically involves the reaction of hydrazines with chalcones, diazo compounds, or hydrazones under various conditions . One common method involves heating a precursor compound with hydrazine in a solvent like dioxane . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and economical methods, such as the use of metal catalysts or greener synthesis strategies . These methods aim to optimize the reaction conditions to achieve higher yields and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated compound.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The pyrazoline moiety is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-{[(1-phenyl-4,5-dihydro-1H-pyrazol-3-YL)amino]methylidene}propanedioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrazoline moiety is particularly noteworthy for its broad-spectrum utility and potential pharmacological activities .

Properties

IUPAC Name

diethyl 2-[[(1-phenylpyrazolidin-3-ylidene)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-23-16(21)14(17(22)24-4-2)12-18-15-10-11-20(19-15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNNIQGOINFBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN=C1CCN(N1)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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